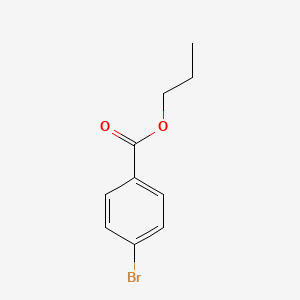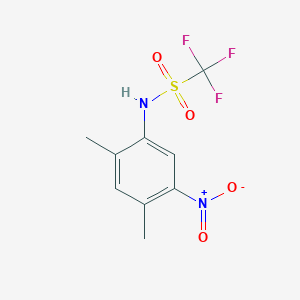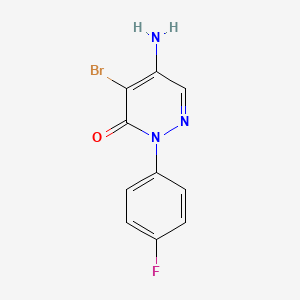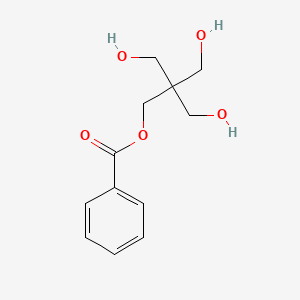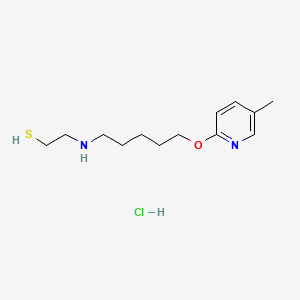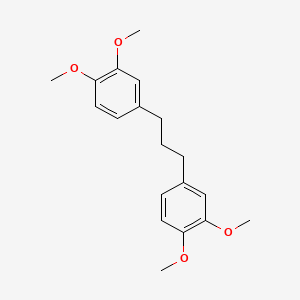
Benzene, 1,1'-(1,3-propanediyl)bis[3,4-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(3,4-dimethoxyphenyl)propane is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(3,4-dimethoxyphenyl)propane can be synthesized through several methods. One common approach involves the use of the Scholl reaction, which employs dichlorodicyanoquinone (DDQ) as an oxidant . Another method involves the Suzuki coupling reaction, where 3,4-dimethoxyphenylboronic acid reacts with 1,2-dibromobenzene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 1,3-Bis(3,4-dimethoxyphenyl)propane typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(3,4-dimethoxyphenyl)propane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of lignin peroxidase.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: 3,4-dimethoxybenzaldehyde and 1-(3,4-dimethoxyphenyl)ethane-1,2-diol.
Reduction: The corresponding alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(3,4-dimethoxyphenyl)propane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Bis(3,4-dimethoxyphenyl)propane involves its interaction with specific enzymes and molecular targets. For example, lignin peroxidase catalyzes the oxidation of this compound by hydrogen peroxide, leading to the cleavage of C-C bonds and the formation of aldehyde and diol products . The enzyme’s heme cofactor plays a crucial role in this process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol
- 1,3-Bis(diphenylphosphino)propane
- 1,3-Bis(4-methoxyphenyl)propane
Uniqueness
1,3-Bis(3,4-dimethoxyphenyl)propane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its methoxy groups enhance its reactivity in oxidation and substitution reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
52247-01-5 |
|---|---|
Molekularformel |
C19H24O4 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4-[3-(3,4-dimethoxyphenyl)propyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C19H24O4/c1-20-16-10-8-14(12-18(16)22-3)6-5-7-15-9-11-17(21-2)19(13-15)23-4/h8-13H,5-7H2,1-4H3 |
InChI-Schlüssel |
BTPCENBVHBOHRK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCCC2=CC(=C(C=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


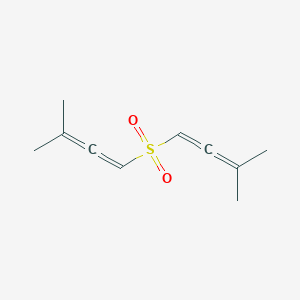
![butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol](/img/structure/B14654225.png)
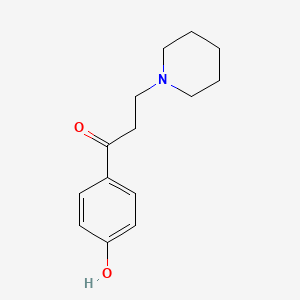
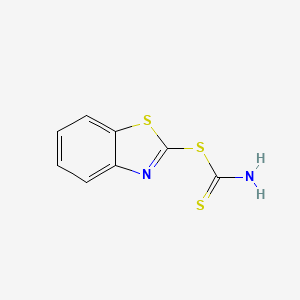
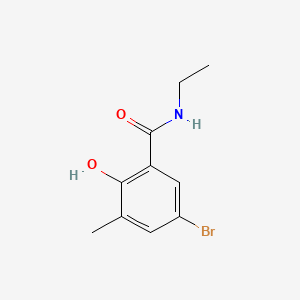
![ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B14654249.png)
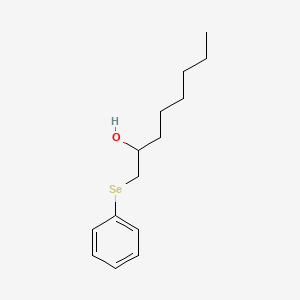
phosphanium bromide](/img/structure/B14654256.png)
![2-[(2R)-2,4,6-Trimethyl-2,3-dihydro-1H-inden-5-yl]ethan-1-ol](/img/structure/B14654265.png)
